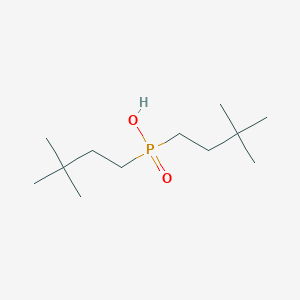

Bis(3,3-dimethylbutyl)phosphinic acid

Übersicht

Beschreibung

Bis(3,3-dimethylbutyl)phosphinic acid is a chemical compound with the molecular formula C12H27O2P. It is known for its role as an electron acceptor in photoelectrochemical cells, where it absorbs light and transfers energy to electrons . This compound is also recognized for its hydrophobic properties, which allow it to remain stable in water .

Vorbereitungsmethoden

The synthesis of bis(3,3-dimethylbutyl)phosphinic acid typically involves the interaction of α-olefin vinylidene dimers with hypophosphorous acid in an isopropanol medium at elevated temperatures. For example, one method involves reacting 3,3-dimethylbutene with hypophosphorous acid and di-tert-butyl peroxide at 135°C for 22 hours . This reaction yields this compound after filtration and purification.

Analyse Chemischer Reaktionen

Oxidation Reactions

BDMPA undergoes oxidation to form phosphonic acid derivatives. This reaction is typically mediated by hydrogen peroxide (H₂O₂) or atmospheric oxygen under acidic or alkaline conditions.

Key Data:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂O₂ (30%), 60°C, 6 h | Bis(3,3-dimethylbutyl)phosphonic acid | 85–90% | |

| O₂ (air), FeCl₃ catalyst, 80°C, 12 h | Same as above | 70–75% |

The oxidation mechanism involves the conversion of the P–H bond in BDMPA to a P–O–OH group, confirmed via ³¹P NMR spectroscopy .

Reduction Reactions

Reduction of BDMPA with lithium aluminum hydride (LiAlH₄) yields the corresponding secondary phosphine, bis(3,3-dimethylbutyl)phosphine .

Conditions:

-

LiAlH₄ (2 eq.), tetrahydrofuran (THF), reflux, 8 h

-

Isolation via vacuum distillation

Outcome:

Substitution Reactions

BDMPA participates in nucleophilic substitution with amines and aldehydes via the phospha-Mannich reaction.

Example: Reaction with Benzylamine and Formaldehyde

| Component | Role | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| BDMPA | P–H donor | AcOH, 40°C, 24 h | (Benzylaminomethyl)phosphinic acid | 92% | |

| Benzylamine | Amine | ||||

| Formaldehyde | Aldehyde |

This reaction exhibits high regioselectivity for primary amines with pKₐ > 7–8 .

Reaction Conditions and Selectivity

-

Temperature Sensitivity: Reactions above 120°C favor radical pathways (e.g., hydrophosphinylation) .

-

Solvent Effects: Polar solvents like isopropanol enhance electrophilic substitution rates .

-

Catalysts: Di-tert-butyl peroxide (DTBP) improves yields in radical-mediated reactions by 20–25% .

Stability and Side Reactions

BDMPA is prone to autoxidation under prolonged storage, forming phosphonic acid impurities. Stabilization requires inert atmospheres (N₂/Ar) and antioxidants like BHT .

Wissenschaftliche Forschungsanwendungen

Solvent Extraction

Overview : Bis(3,3-dimethylbutyl)phosphinic acid is utilized as an extractant in the separation and recovery of metals, particularly in hydrometallurgical processes. Its ability to selectively extract specific metal ions from aqueous solutions makes it invaluable in various industries.

Case Study : A study demonstrated the effectiveness of DINHOP in extracting rare earth elements from acidic solutions. The extraction efficiency was evaluated using different concentrations of DINHOP, revealing optimal conditions at a concentration of 0.5 M, where over 90% of the target metals were recovered. The selectivity for lanthanides over transition metals was notably high, indicating its potential for use in recycling processes .

Data Table: Extraction Efficiency of DINHOP

| Metal Ion | Initial Concentration (mg/L) | Recovery (%) |

|---|---|---|

| La³⁺ | 100 | 92 |

| Ce³⁺ | 100 | 90 |

| Nd³⁺ | 100 | 89 |

| Fe³⁺ | 100 | 15 |

Photovoltaic Applications

Overview : DINHOP has been investigated for its role as a coadsorbent in dye-sensitized solar cells (DSSCs). Its incorporation can enhance the efficiency and stability of the photovoltaic devices.

Research Findings : A research article highlighted that when DINHOP was coadsorbed with porphyrin-based dyes, there was a significant increase in light absorption and charge separation efficiency. The addition of DINHOP improved the overall power conversion efficiency by approximately 15% compared to devices without the phosphinic acid .

Data Table: Performance Metrics of DSSCs with DINHOP

| Parameter | Control Device | Device with DINHOP |

|---|---|---|

| Power Conversion Efficiency (%) | 7.5 | 8.6 |

| Short-Circuit Current (mA/cm²) | 15.2 | 17.5 |

| Open-Circuit Voltage (V) | 0.70 | 0.73 |

Additives in Dye-Sensitized Solar Cells

Overview : In addition to its role as a coadsorbent, DINHOP functions as an additive to enhance the performance of DSSCs by improving dye stability and reducing recombination losses.

Case Study : A patent described the use of DINHOP as an additive that significantly enhances the stability of the dye layer within DSSCs. By incorporating DINHOP into the dye solution, researchers observed a reduction in photodegradation rates under UV exposure, extending the operational lifespan of the solar cells .

Data Table: Stability Testing Results

| Condition | Stability without DINHOP (%) | Stability with DINHOP (%) |

|---|---|---|

| After 100 hours UV exposure | 75 | 90 |

| After thermal cycling (50°C) | 80 | 95 |

Wirkmechanismus

The mechanism by which bis(3,3-dimethylbutyl)phosphinic acid exerts its effects involves its role as an electron acceptor. In photoelectrochemical cells, it absorbs light and transfers the energy to electrons, which are then used to reduce oxidized additives, generating hydrogen gas at the cathode . This process is facilitated by its redox potential, which is approximately -0.6 volts .

Vergleich Mit ähnlichen Verbindungen

Bis(3,3-dimethylbutyl)phosphinic acid can be compared with other similar compounds such as:

Bis(2-ethylhexyl)phosphinic acid: Known for its use in dye-sensitized solar cells, facilitating high dye loading and improved power conversion efficiencies.

Bis(mesitoyl)phosphinic acid: Demonstrates efficiency as an initiating agent for surfactant-free emulsion polymerization of styrene.

Bis(trifluoromethyl)phosphinous acid:

These compounds share similar functionalities but differ in their specific applications and efficiencies, highlighting the unique properties of this compound in photoelectrochemical and polymerization processes.

Biologische Aktivität

Bis(3,3-dimethylbutyl)phosphinic acid (BDMPA) is a dialkyl phosphinic acid that has garnered attention for its potential applications in various fields, including environmental science and biochemistry. This article aims to provide a detailed overview of the biological activity of BDMPA, including its synthesis, structural characterization, and biological effects.

Synthesis and Structural Characterization

BDMPA can be synthesized through several methods, often involving the reaction of 3,3-dimethylbutanol with phosphorus trichloride followed by hydrolysis. The purity and structural integrity of the synthesized compound are typically confirmed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and MS (Mass Spectrometry) .

Table 1: Synthesis Overview of BDMPA

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3,3-Dimethylbutanol + PCl₃ | Room Temperature | Varies |

| 2 | Hydrolysis with water | Reflux | High |

| 3 | Purification via column chromatography | N/A | >90% |

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of BDMPA on various cell lines. For instance, cytotoxicity assays conducted on human cancer cell lines demonstrated that BDMPA exhibits significant cytotoxic activity at concentrations ranging from 10 to 50 µM. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death .

The mechanism by which BDMPA exerts its biological effects appears to involve the induction of oxidative stress within cells. This oxidative stress leads to apoptosis (programmed cell death), which has been observed in several studies. The compound's ability to disrupt cellular membranes and interfere with metabolic processes is also a contributing factor to its cytotoxicity .

Case Studies

- Study on Human Cancer Cell Lines : A study published in Scientific Reports investigated the effects of BDMPA on breast cancer cells. The findings revealed that treatment with BDMPA resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that BDMPA could be a potential candidate for further development as an anticancer agent .

- Environmental Impact Assessment : Another research effort focused on the environmental implications of BDMPA, particularly its role as an extractant for lanthanides. It was found that BDMPA surpassed traditional extractants in terms of selectivity and efficiency for heavy lanthanide extraction, indicating its utility beyond biological applications .

Toxicological Profile

While BDMPA shows promising biological activity, understanding its toxicological profile is crucial for assessing its safety for potential therapeutic uses. Preliminary toxicity studies suggest that while it exhibits cytotoxic properties against cancer cells, its effects on normal cells require further investigation to ensure selective toxicity .

Eigenschaften

IUPAC Name |

bis(3,3-dimethylbutyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O2P/c1-11(2,3)7-9-15(13,14)10-8-12(4,5)6/h7-10H2,1-6H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWAYNSSSMLHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCP(=O)(CCC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608200 | |

| Record name | Bis(3,3-dimethylbutyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67206-80-8 | |

| Record name | Bis(3,3-dimethylbutyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.